molecular formula C8H9N3S B053224 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine CAS No. 118430-78-7

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Cat. No. B053224
CAS RN: 118430-78-7
M. Wt: 179.24 g/mol
InChI Key: NFTITKUYTQZKIZ-UHFFFAOYSA-N
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Description

“1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” is a chemical compound that has been studied for its potential applications . It’s part of a series of compounds that have been designed and synthesized for their antifungal activity .


Synthesis Analysis

The synthesis of similar compounds involves the design of a series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group . The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using various techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the reaction of a compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antifungal Applications

This compound has been used in the design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides . These derivatives have shown significant antifungal activity against various fungi such as Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici .

Antiviral Applications

Indole derivatives, which share a similar structure with the compound , have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-Inflammatory Applications

Indole derivatives have also been reported to possess anti-inflammatory properties . While specific studies on “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” are not available, the shared indole structure suggests potential for similar applications.

Anticancer Applications

Indole derivatives have been reported to possess anticancer properties . The shared indole structure with “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” suggests potential for similar applications.

Anti-HIV Applications

1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives, which share a similar structure with the compound , have been synthesized and screened for their anti-HIV activity . Structure–activity relationship (SAR) studies stated that electron-withdrawing group and electron-donating ortho, para directing groups increases the antiviral activities .

Antioxidant Applications

Indole derivatives have been reported to possess antioxidant properties . The shared indole structure with “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” suggests potential for similar applications.

Safety and Hazards

The safety and hazards associated with “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study of “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” could involve further structural optimization of similar compounds as potential fungicides . Additionally, more research is needed to understand the exact mechanism of action and potential applications of this compound.

properties

IUPAC Name

2-methyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTITKUYTQZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370698
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

CAS RN

118430-78-7
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118430-78-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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